molecular formula C25H27ClN2O5 B11294782 7-Chloro-2-[3-(diethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(diethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11294782
M. Wt: 470.9 g/mol
InChI Key: PKALMQPMJUFVEI-UHFFFAOYSA-N
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Description

7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives This compound is characterized by its unique structure, which includes a chloro group, a diethylamino propyl chain, and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Attachment of the Diethylamino Propyl Chain: This step involves the alkylation of the core structure with diethylamino propyl halide under basic conditions.

    Hydroxy-Methoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles (amines, thiols), base (NaOH, KOH)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of dechlorinated derivatives

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities with the chromeno[2,3-c]pyrrole core.

    Coumarin Derivatives: Compounds like warfarin and dicoumarol, which contain the coumarin moiety, also exhibit similar biological activities.

Uniqueness

7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H27ClN2O5

Molecular Weight

470.9 g/mol

IUPAC Name

7-chloro-2-[3-(diethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H27ClN2O5/c1-4-27(5-2)11-6-12-28-22(15-7-9-18(29)20(13-15)32-3)21-23(30)17-14-16(26)8-10-19(17)33-24(21)25(28)31/h7-10,13-14,22,29H,4-6,11-12H2,1-3H3

InChI Key

PKALMQPMJUFVEI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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